N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a benzo[c][1,2,5]thiadiazole moiety, and an isopentylamino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The benzo[c][1,2,5]thiadiazole moiety is then introduced via a cyclization reaction involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. For example, it may inhibit enzymes involved in DNA repair or cell cycle regulation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[c][1,2,5]thiadiazol-5-ylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide: Shares a similar core structure but differs in the substituent groups.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds are used as fluorophores and organophotocatalysts.
Uniqueness
N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a quinoxaline core, benzo[c][1,2,5]thiadiazole moiety, and isopentylamino group. This unique structure imparts specific chemical and physical properties, making it suitable for a variety of applications in different fields .
Properties
Molecular Formula |
C19H20N6O2S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-[3-(3-methylbutylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C19H20N6O2S2/c1-12(2)10-11-20-18-19(22-14-7-4-3-6-13(14)21-18)25-29(26,27)16-9-5-8-15-17(16)24-28-23-15/h3-9,12H,10-11H2,1-2H3,(H,20,21)(H,22,25) |
InChI Key |
RKXVSPPXCOYQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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